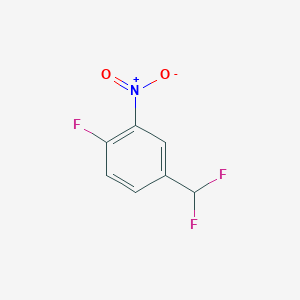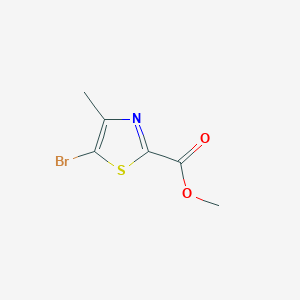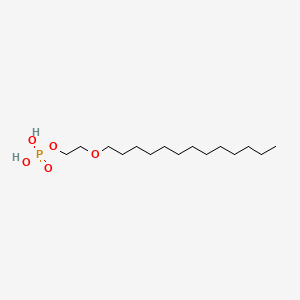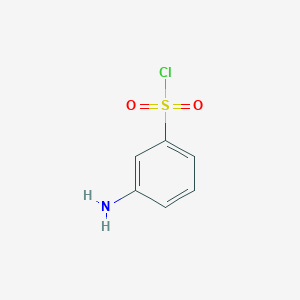
4-(Difluorométhyl)-1-fluoro-2-nitrobenzène
Vue d'ensemble
Description
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration of the aromatic ring followed by selective fluorination and difluoromethylation . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-(Difluoromethyl)-1-fluoro-2-aminobenzene.
Substitution: 4-(Difluoromethyl)-1-substituted-2-nitrobenzene.
Oxidation: 4-(Carboxydifluoromethyl)-1-fluoro-2-nitrobenzene.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-1-fluoro-2-nitrobenzene
- 4-(Difluoromethyl)-1-chloro-2-nitrobenzene
- 4-(Difluoromethyl)-1-fluoro-2-aminobenzene
Comparison: 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the aromatic ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Propriétés
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-89-8 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)


![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)




